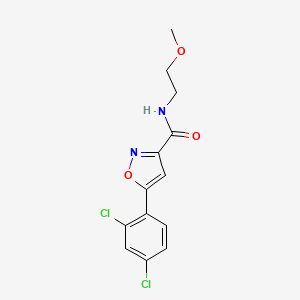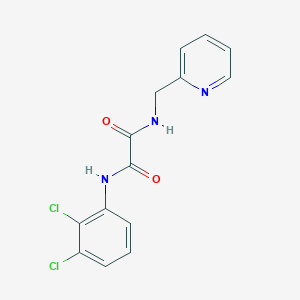![molecular formula C29H16F2N2O4 B4578769 6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one] CAS No. 5770-90-1](/img/structure/B4578769.png)
6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]
Descripción general
Descripción
'6,6'-Methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]' is a compound that belongs to the family of benzoxazinones. It has been widely studied for its potential applications in various scientific fields, including medicine and material science.
Aplicaciones Científicas De Investigación
Structural Analysis and Electronic Effects
A study by Kovalevsky and Ponomarev (2000) focused on the structural analysis of bis-[2-(methyl/trifluoromethyl)-4H-3,1-benzoxazin-4-one] compounds, including a similar structure to the one of interest. They explored how the electronic effects of substituent groups on the oxazine moiety lead to distortion in bond angles and redistribution of electronic density. This research sheds light on the fundamental properties of benzoxazinone derivatives, which are crucial for their applications in material science and organic synthesis (Kovalevsky & Ponomarev, 2000).
Synthesis Techniques
Horti et al. (1995) explored the chiral auxiliary for asymmetric synthesis involving compounds related to benzoxazin-4-one derivatives. This research is significant for the pharmaceutical industry, as it outlines methods for synthesizing enantiomerically pure substances, which can have different biological activities and are important in drug development (Horti, Redmond, & Soufer, 1995).
Novel Architectures for Green Fluorophores
Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene derivatives, demonstrating high fluorescence emission and photostability. This research is particularly relevant for imaging applications and the development of luminescent materials, as it offers a sustainable alternative to conventional π-conjugated systems (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Antimicrobial Applications
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a series of compounds based on the benzoxazine core structure, demonstrating significant antimicrobial activity. This research highlights the potential of benzoxazine derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polymerization Behavior and Material Science
Lin et al. (2014) investigated the unusual curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. Their findings contribute to the field of polymer science by offering insights into the synthesis and characterization of materials with potential applications in coatings, adhesives, and composites (Lin, Shih, Wang, Tseng, Chen, Chang, & Juang, 2014).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-6-[[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16F2N2O4/c30-20-5-1-3-18(14-20)26-32-24-9-7-16(12-22(24)28(34)36-26)11-17-8-10-25-23(13-17)29(35)37-27(33-25)19-4-2-6-21(31)15-19/h1-10,12-15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMARHJJCQQSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC=C6)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367045 | |
| Record name | STK295895 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-90-1 | |
| Record name | STK295895 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)



![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)
![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
